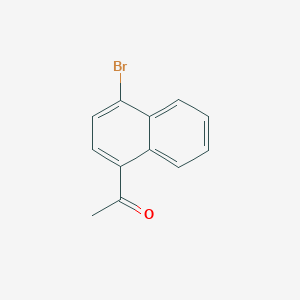

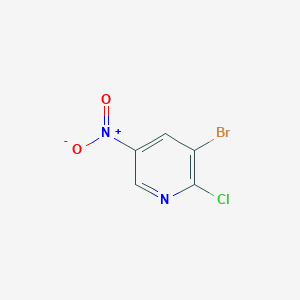

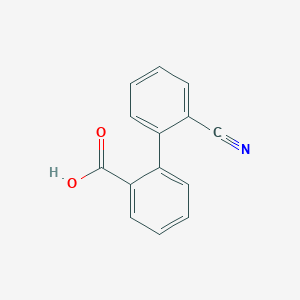

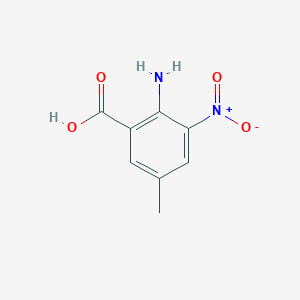

![molecular formula C11H11N3OS B1268019 N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide CAS No. 21674-96-4](/img/structure/B1268019.png)

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide

Overview

Description

Synthesis Analysis

The synthesis of compounds structurally related to N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide involves several steps, including the formation of thiazole rings and the attachment of phenyl and acetamide groups. For instance, the synthesis of related compounds has been detailed in studies, where the cyclization of specific precursors leads to the formation of thiazole-containing compounds (Saxena et al., 2011; Shukla et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the spatial arrangement and the intermolecular interactions that govern the stability and reactivity of these molecules. The crystal structure of related compounds shows a near "V" shape with various intermolecular hydrogen bonding and π interactions stabilizing the 3D structure (Boechat et al., 2011).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives can be influenced by the presence of the thiazole and acetamide groups. These functional groups participate in a range of chemical reactions, including nucleophilic substitution and condensation reactions, which are crucial for further modifications and applications of these compounds.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. For example, detailed crystallographic analysis provides insights into the molecular arrangements that contribute to the compound's physical state and stability (Boechat et al., 2011; Fun et al., 2012).

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and interaction with other molecules, are determined by the functional groups present in the compound. Studies on related molecules highlight the importance of the thiazole and acetamide groups in dictating the compound's chemical behavior, including its acidity, basicity, and potential for forming hydrogen bonds (Duran et al., 2013).

Scientific Research Applications

Antitumor Activity

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their potential antitumor activity. For instance, Yurttaş et al. (2015) developed derivatives that showed considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Similarly, Evren et al. (2019) studied 5-methyl-4-phenyl thiazole derivatives for their anticancer properties, demonstrating significant selectivity and apoptosis induction in lung adenocarcinoma cells (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial and Anticholinesterase Activities

Compounds with the this compound structure have been synthesized and assessed for antimicrobial and anticholinesterase activities. Yurttaş et al. (2015) reported significant antifungal activity against Candida parapsilosis, although the anticholinesterase activities were found to be weaker than expected (Yurttaş, Özkay, Karaca Gençer, & Acar, 2015).

Antibacterial Agents

Baviskar et al. (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity. These compounds exhibited significant antibacterial activity against various bacterial strains including Staphylococcus aureus and Escherichia coli (Baviskar, Khadabadi, & Deore, 2013).

β3-Adrenergic Receptor Agonists

Maruyama et al. (2012) prepared N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety, evaluating them as selective β3-adrenergic receptor agonists. These compounds showed potent agonistic activity against the β3-AR with potential applications in treating obesity and type 2 diabetes (Maruyama, Onda, Suzuki, Hayakawa, Takahashi, Matsui, Takasu, Nagase, & Ohta, 2012).

Nematicidal Activity

Lu et al. (2020) designed and synthesized new N-phenylacetamide derivatives containing 4-arylthiazole moieties. They evaluated these compounds for their antibacterial activities and found promising results. Notably, one compound displayed excellent nematicidal activity, indicating potential use in agricultural pest control (Lu, Zhou, Wang, & Jin, 2020).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular functions . For instance, some thiazole derivatives have been found to inhibit cyclooxygenases and activate serotonergic pathways .

Biochemical Pathways

Thiazole derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, and tumor growth .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability and favorable pharmacokinetic properties .

Result of Action

Thiazole derivatives have been found to exhibit a variety of effects at the molecular and cellular levels, including inhibition of enzyme activity, modulation of ion channels, and interference with dna replication .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Acetamidophenyl)-2-aminothiazole. Generally, factors such as pH, temperature, and the presence of other substances can affect the action of thiazole derivatives .

properties

IUPAC Name |

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7(15)13-9-4-2-8(3-5-9)10-6-16-11(12)14-10/h2-6H,1H3,(H2,12,14)(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBNSESFUHRMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20334177 | |

| Record name | N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

21674-96-4 | |

| Record name | N-[4-(2-Amino-1,3-thiazol-4-yl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20334177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.